molecular formula C47H63F3N10O8 B8069156 hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA

hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA

Cat. No.: B8069156
M. Wt: 953.1 g/mol
InChI Key: JPQOMEWKZCTQMA-IBXZMWQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA is a synthetic peptide compound. Peptides like this are often studied for their potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The compound’s structure includes a sequence of amino acids modified with hydrocinnamoyl and trifluoroacetic acid (TFA) groups, which can influence its stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

    Coupling: Each amino acid is coupled to the chain using reagents like HBTU or DIC.

    Deprotection: Temporary protecting groups (e.g., Fmoc) are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may require optimization of reaction conditions to improve yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction of disulfide bonds to free thiols.

    Substitution: Amino acid side chains can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cross-linked peptides, while reduction can yield linear peptides with free thiol groups.

Scientific Research Applications

Hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1)

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a therapeutic agent or drug delivery system.

    Industry: Utilized in the development of new materials or as a biochemical tool.

Mechanism of Action

The mechanism of action of hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA depends on its specific biological activity. Generally, peptides can interact with cellular membranes, enzymes, or receptors, leading to various effects such as:

    Membrane Disruption: Antimicrobial peptides can disrupt bacterial cell membranes.

    Enzyme Inhibition: Peptides can inhibit enzymes by binding to their active sites.

    Receptor Binding: Peptides can act as agonists or antagonists of specific receptors.

Comparison with Similar Compounds

Hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA can be compared with other synthetic peptides like:

    Hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(2).TFA: Similar structure but with a different sequence or modification.

    Hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(3).TFA: Another variant with potential differences in activity or stability.

These comparisons highlight the uniqueness of this compound in terms of its specific sequence and modifications, which can influence its biological properties and applications.

Properties

IUPAC Name

N-[(9S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H62N10O6.C2HF3O2/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33;3-2(4,5)1(6)7/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49);(H,6,7)/t34-,35?,36+,37?,38-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQOMEWKZCTQMA-IBXZMWQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H]2C(=O)NC(C(=O)N[C@H](C(=O)NCCCC(C(=O)N3CCC[C@H]3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H63F3N10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

953.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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